beta-(Aminomethyl)-2-methoxy-benzenepropanoic acid hydrochloride
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Overview
Description
Phenibut (beta-phenyl-gamma-aminobutyric acid or 4-amino-3-phenylbutyric acid) is a neuropsychotropic drug that was discovered and introduced into clinical practice in Russia in the 1960s. It has anxiolytic and nootropic (cognition enhancing) effects .
Synthesis Analysis
The synthesis of stereoenriched β-amino amides through the asymmetric Mannich reaction requires specialized amide substrates or a metal catalyst for enolate formation . By a redesign of the Ugi reaction, a conceptually different solution to prepare chiral β-amino amides was established using ambiphilic ynamides as two-carbon synthons .Molecular Structure Analysis
β-amino acids are structural motifs widely found in therapeutic natural products, novel biomimetic polymers, and peptidomimetics . With an additional methylene group between two functional termini, the self-assembly or distinctive conformations adopted by peptides with β-amino acid residues could modify and improve the properties of materials .Chemical Reactions Analysis
The chemical reactivity of ynamides has offered numerous synthetic possibilities especially in cycloaddition, rearrangement, and cycloisomerization reactions .Physical And Chemical Properties Analysis
Amino acids have unique physicochemical properties that depend on the interactions with their solution components . These properties can be analyzed using volumetric and viscometric approaches .Mechanism of Action
Safety and Hazards
Future Directions
The development of efficient catalytic reactions for the selective and sustainable synthesis of amines from readily available and inexpensive starting materials continues to be an important goal of chemical research . Understanding and optimizing the intrinsic characteristics of a five-membered heterocycle can help the development of antibacterial drugs with improved activity, pharmacokinetic profile, and safety .
properties
IUPAC Name |
4-amino-3-(2-methoxyphenyl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-15-10-5-3-2-4-9(10)8(7-12)6-11(13)14;/h2-5,8H,6-7,12H2,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSGKIJNZUENFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CC(=O)O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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